N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is a complex organic compound that features a combination of indole, furan, and bromophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage.
Furan-2-carboxamide Formation: The final step involves the reaction of the thioether-indole derivative with furan-2-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole and bromophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents like nitronium tetrafluoroborate (NO₂BF₄) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carboxamide group.
Functionalized Indoles and Bromophenyl Derivatives: From substitution reactions.
Scientific Research Applications
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets due to its ability to form hydrogen bonds and π-π interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan-2-carboxamide moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Lacks the indole moiety, making it less versatile in biological applications.
2-(4-bromophenyl)-1H-indole-3-carboxamide: Lacks the furan moiety, which may affect its electronic properties and reactivity.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the indole and furan moieties, leading to different biological and chemical properties.
Uniqueness
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is unique due to its combination of indole, furan, and bromophenyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWZAJSSNUWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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